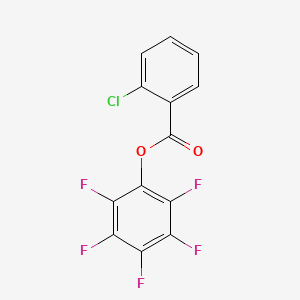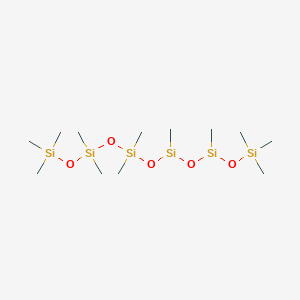![molecular formula C16H34O3 B14267899 1-[(2-Methoxypropan-2-YL)peroxy]dodecane CAS No. 137846-22-1](/img/structure/B14267899.png)
1-[(2-Methoxypropan-2-YL)peroxy]dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Methoxypropan-2-YL)peroxy]dodecane is an organic peroxide compound known for its unique chemical properties and applications. It is characterized by the presence of a peroxy group (-O-O-) attached to a dodecane chain, with a methoxypropan-2-yl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methoxypropan-2-YL)peroxy]dodecane typically involves the reaction of dodecane with a suitable peroxy compound, such as hydrogen peroxide, in the presence of an acid catalyst. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired product. The methoxypropan-2-yl group is introduced through a subsequent reaction with methoxypropan-2-ol .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis. The use of advanced catalysts and optimized reaction parameters can enhance yield and purity. Safety measures are crucial due to the reactive nature of peroxides .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2-Methoxypropan-2-YL)peroxy]dodecane undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: Under specific conditions, the compound can be reduced to form alcohols or other reduced products.
Substitution: The methoxypropan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides, amines, or thiols
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted dodecane derivatives
Wissenschaftliche Forschungsanwendungen
1-[(2-Methoxypropan-2-YL)peroxy]dodecane has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties and effects on biological systems.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-[(2-Methoxypropan-2-YL)peroxy]dodecane involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxy bond. These ROS can interact with various molecular targets, leading to oxidation of substrates and initiation of polymerization reactions. The methoxypropan-2-yl group may also influence the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Methoxypropan-2-ylperoxy)hexane
- 1-(2-Methoxypropan-2-ylperoxy)octane
- 1-(2-Methoxypropan-2-ylperoxy)decane
Comparison: 1-[(2-Methoxypropan-2-YL)peroxy]dodecane is unique due to its longer dodecane chain, which can affect its solubility, reactivity, and applications compared to shorter-chain analogs. The presence of the methoxypropan-2-yl group also imparts specific chemical properties that differentiate it from other peroxy compounds .
Eigenschaften
CAS-Nummer |
137846-22-1 |
|---|---|
Molekularformel |
C16H34O3 |
Molekulargewicht |
274.44 g/mol |
IUPAC-Name |
1-(2-methoxypropan-2-ylperoxy)dodecane |
InChI |
InChI=1S/C16H34O3/c1-5-6-7-8-9-10-11-12-13-14-15-18-19-16(2,3)17-4/h5-15H2,1-4H3 |
InChI-Schlüssel |
FRTZHCPZDXJICA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOOC(C)(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


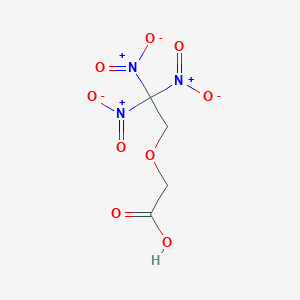
![1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14267823.png)
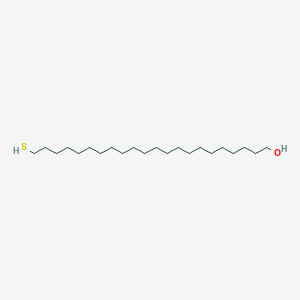

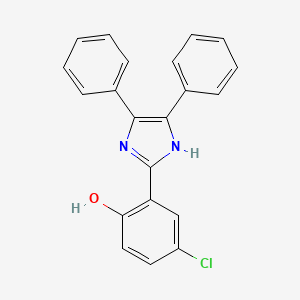
![N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14267840.png)
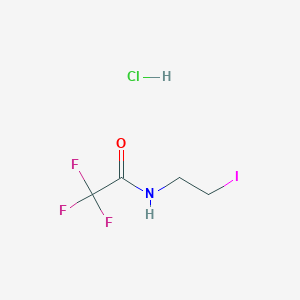
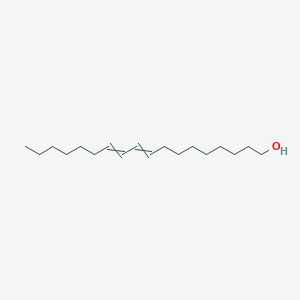
![2-Ethyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane](/img/structure/B14267859.png)
![(5-Cyano-2-methyl[3,4'-bipyridin]-6(1H)-ylidene)propanedinitrile](/img/structure/B14267863.png)
![2-[(3-Chloropropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14267880.png)
![[(1-Iodohex-1-en-1-yl)selanyl]benzene](/img/structure/B14267883.png)
